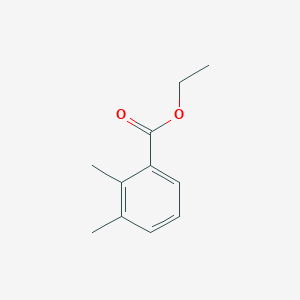

![molecular formula C12H8ClNO2S B172855 Ácido 2-[(4-clorofenil)tio]nicotínico CAS No. 955-54-4](/img/structure/B172855.png)

Ácido 2-[(4-clorofenil)tio]nicotínico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

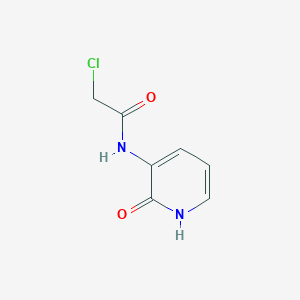

Propiedades antibacterianas y anti-biopelícula

Ácido 2-[(4-clorofenil)tio]nicotínico: y sus derivados se han estudiado por sus potenciales propiedades antibacterianas y anti-biopelícula. Estos compuestos han mostrado promesa en inhibir el crecimiento de varias cepas bacterianas, incluyendo bacterias Gram-positivas y Gram-negativas . La capacidad de formar biopelículas es un factor significativo en la patogenicidad bacteriana, y la inhibición de la formación de biopelículas es un área crucial de investigación en la lucha contra las infecciones bacterianas.

Análisis computacionales para el diseño de fármacos

Los métodos computacionales se emplean para analizar las propiedades electrónicas de los derivados del This compound. Estos análisis incluyen diagramas de contorno HOMO/LUMO y mapas del potencial electrostático molecular (MEP), que son esenciales para comprender la reactividad y la interacción de estas moléculas con los objetivos biológicos . Tales estudios son vitales para el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios.

Actividades antifúngicas

Los derivados del This compound se han sintetizado y probado por sus actividades antifúngicas. El desarrollo de nuevos agentes antifúngicos es crucial debido a la creciente resistencia a los tratamientos existentes. Estos compuestos ofrecen una nueva vía para el desarrollo de medicamentos antifúngicos .

Estudios de acoplamiento molecular

Los estudios de acoplamiento molecular se llevan a cabo para predecir la interacción entre los derivados del This compound y las enzimas o proteínas bacterianas. Este enfoque ayuda a identificar posibles candidatos a inhibidores contra cepas bacterianas específicas, ayudando en el desarrollo de terapias antibacterianas dirigidas .

Desarrollo de derivados de tiazol

La porción de tiazol, que está estructuralmente relacionada con el This compound, se encuentra en muchos compuestos biológicamente activos. Los derivados de tiazol exhiben una gama diversa de actividades biológicas, incluyendo actividades antihipertensivas, antiinflamatorias y antitumorales. La investigación en derivados de tiazol continúa siendo un campo rico para el descubrimiento de nuevos agentes terapéuticos .

Análisis Bioquímico

Biochemical Properties

2-[(4-Chlorophenyl)thio]nicotinic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, potentially inhibiting or activating their catalytic functions. These interactions can lead to changes in metabolic pathways and cellular processes, making 2-[(4-Chlorophenyl)thio]nicotinic acid a valuable tool in biochemical studies .

Cellular Effects

2-[(4-Chlorophenyl)thio]nicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-[(4-Chlorophenyl)thio]nicotinic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of specific proteins .

Molecular Mechanism

The molecular mechanism of 2-[(4-Chlorophenyl)thio]nicotinic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Additionally, 2-[(4-Chlorophenyl)thio]nicotinic acid can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Chlorophenyl)thio]nicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Chlorophenyl)thio]nicotinic acid can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-[(4-Chlorophenyl)thio]nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-[(4-Chlorophenyl)thio]nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of 2-[(4-Chlorophenyl)thio]nicotinic acid within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-[(4-Chlorophenyl)thio]nicotinic acid within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-[(4-Chlorophenyl)thio]nicotinic acid is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 2-[(4-Chlorophenyl)thio]nicotinic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKVNUOJWZFDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352378 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-54-4 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)